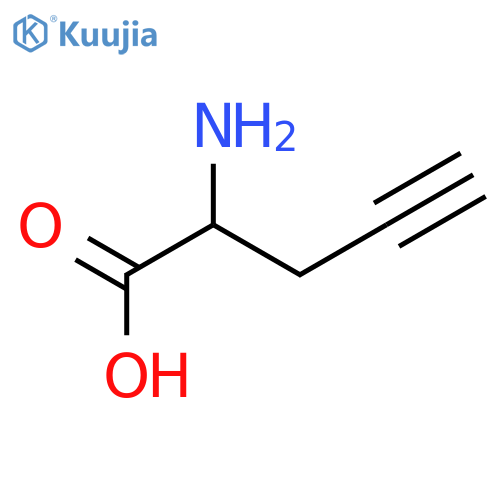Cas no 64165-64-6 (DL-Propargylglycine)
DL-プロパルギルグリシン(DL-Propargylglycine)は、非天然アミノ酸の一種であり、特異的な化学構造(プロパルギル基を有する)により生化学研究において重要な役割を果たします。主に酵素阻害剤として利用され、特にシスタチオニンγ-リアーゼ(CSE)やその他のピリドキサールリン酸依存性酵素の選択的阻害に優れた効果を示します。この化合物は、硫化水素(H₂S)生合成経路の研究や、酸化ストレス関連疾患のメカニズム解明に有用です。高純度で安定性に優れ、細胞透過性が良好なため、in vitroおよびin vivo実験において再現性の高いデータ取得が可能です。

DL-Propargylglycine structure
商品名:DL-Propargylglycine
DL-Propargylglycine 化学的及び物理的性質
名前と識別子
-
- DL-Propargylglycine
- H-DL-Prg-OH
- (R,S)-2-aminopent-4-ynoic acid hydrochloride
- DL-Propargylglycine DL-Propargylglycine
- DL-Propargylglycine,cystathionine γ-lyase inhibitor
- Propargyl glycine
- DL-Propargylglycine hydrochloride
- CHEMBL4795578
- Q27278205
- (R)-alpha-Propargylglycine
- (+-)-2-Amino-4-pentynoic acid
- FU67PLJ48R
- DGYHPLMPMRKMPD-UHFFFAOYSA-N
- Propargylglycine(S)-Propargylglycine
- BDBM367671
- AS-18031
- SY139497
- 4-Pentynoic acid, 2-amino-
- D,L-Propargylglycine
- BCP11742
- A835369
- 50428-03-0
- H-DL-Pra-OH
- 2-Aminopent-4-ynoicacid
- 2-azanylpent-4-ynoic acid
- H-DL-Gly(Propargyl)-OH
- DL-2-Propynylglycine
- DTXSID301033465
- AKOS000195110
- 2-Propynylglycine
- 2-amino-4-pentynoic acid, monohydrochloride
- US10227314, Compound 2-aminopent-4-ynoic acid
- DL-Propargylglycine, cystathionine gamma-lyase inhibitor
- H-Propargyl-DL-Gly-OH;(RS)-2-Amino-4-pentynoic acid
- 2-Amino-pent-4-ynoic acid
- FT-0695251
- AB89124
- J-300359
- EN300-108370
- 2-Aminopent-4-ynoic acid
- DL-Propargylglycine (hydrochloride)
- 4-PENTYNOIC ACID, 2-AMINO-, (+/-)-
- UNII-FU67PLJ48R
- 2-Amino-4-pentynoic acid
- FT-0654996
- DL-Propargylglycine;(+/-)-2-Amino-4-pentynoic acid
- 4-Pentynoic acid, 2-amino-, (+-)-
- CS-W020864
- Propargylglycine (R,S)
- h-d-pra-oh
- NSC-21940
- NSC 21940
- DL-PROPARGYL-GLY-OH
- FT-0698486
- (S)-alpha.Propargylglycine
- A923869
- s10337
- MFCD00056728
- AKOS022185126
- 2-propargylglycine
- 64165-64-6
- NSC21940
- FT-0698061
- DL-2-Aminopent-4-ynoic acid
- F8881-1986
- SCHEMBL40887
- AB88461
- AC-9946
- HY-W040124
- PROPARGYLGLYCINE, DL-
- DA-52607
- h-propargyl-d-glycine
-
- MDL: MFCD00056728
- インチ: InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)
- InChIKey: DGYHPLMPMRKMPD-UHFFFAOYSA-N
- ほほえんだ: C#CCC(C(=O)O)N
計算された属性
- せいみつぶんしりょう: 113.04800
- どういたいしつりょう: 113.048
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.8
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 63.3A^2
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.15
- ゆうかいてん: No data available
- ふってん: 272.1±35.0 °C at 760 mmHg
- フラッシュポイント: 118.3±25.9 °C
- PSA: 63.32000
- LogP: 0.12190
DL-Propargylglycine セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H319-H412
- 警告文: P273-P305 + P351 + P338
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:

- セキュリティ用語:S26;S36
- リスク用語:R36/37/38
- ちょぞうじょうけん:貯蔵温度-20°C
DL-Propargylglycine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020513-250mg |
DL-Propargylglycine |
64165-64-6 | 97% | 250mg |
¥492 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020513-100mg |
DL-Propargylglycine |
64165-64-6 | 97% | 100mg |
¥297 | 2024-05-22 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H24220-1g |
H-DL-Prg-OH |
64165-64-6 | 97% | 1g |
¥748.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H24220-10g |
H-DL-Prg-OH |
64165-64-6 | 97% | 10g |
¥3938.0 | 2022-04-28 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020513-1g |
DL-Propargylglycine |
64165-64-6 | 97% | 1g |
¥973 | 2024-05-22 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | QP5657-1g |
DL-Propargylglycine |
64165-64-6 | ≥98% | 1g |
¥1300.00元 | 2023-09-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D856236-250mg |
DL-Propargylglycine |
64165-64-6 | 98% | 250mg |
¥449.00 | 2022-01-14 | |
| Cooke Chemical | A3373512-250MG |
DL-Propargylglycine |
64165-64-6 | 98% | 250mg |
RMB 341.60 | 2025-02-20 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P7888-250MG |
DL-Propargylglycine |
64165-64-6 | 250mg |
¥844.58 | 2023-09-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | AD6010-250mg |
H-DL-Prg-OH |
64165-64-6 | 98% | 250mg |
¥189.0 | 2024-07-18 |
DL-Propargylglycine 関連文献
-
Colin Bonduelle,Jin Huang,Emmanuel Ibarboure,Andreas Heise,Sebastien Lecommandoux Chem. Commun. 2012 48 8353
-
Mackenzie Bergagnini,Kazunobu Fukushi,Jianlin Han,Norio Shibata,Christian Roussel,Trevor K. Ellis,José Luis Ace?a,Vadim A. Soloshonok Org. Biomol. Chem. 2014 12 1278
-
Seulah Lee,Jae Sik Yu,Seoung Rak Lee,Ki Hyun Kim Nat. Prod. Rep. 2022 39 512
-
Colin Bonduelle,Silvia Mazzaferro,Jin Huang,Olivier Lambert,Andreas Heise,Sébastien Lecommandoux Faraday Discuss. 2013 166 137
-
Haishun Ye,Shanshan Liu,Ziyi Chen,Longhuai Cheng,Long Yi J. Mater. Chem. B 2023 11 5163
64165-64-6 (DL-Propargylglycine) 関連製品
- 23235-03-2(H-D-Pra-OH)
- 23235-01-0((S)-2-Aminopent-4-ynoic acid)
- 87205-47-8((2R)-2-aminopent-4-ynoic acid;hydrochloride)
- 29834-76-2((2S)-2-aminohex-4-ynoic acid)
- 50428-03-0(DL-Propargylglycine)
- 98891-36-2(L-Homopropargylglycine)
- 29834-75-1(2-aminohex-4-ynoic acid)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:64165-64-6)DL-炔丙基甘氨酸

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ